molecular formula C14H18N4S B2583093 4-(2-methylcyclohexyl)-3-(3-pyridinyl)-1H-1,2,4-triazole-5-thione CAS No. 721893-55-6

4-(2-methylcyclohexyl)-3-(3-pyridinyl)-1H-1,2,4-triazole-5-thione

Cat. No. B2583093
CAS RN: 721893-55-6
M. Wt: 274.39
InChI Key: PUJQPRBCIATNGV-UHFFFAOYSA-N
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Description

4-(2-methylcyclohexyl)-3-(3-pyridinyl)-1H-1,2,4-triazole-5-thione, commonly known as MPTT, is a chemical compound that has garnered significant attention in scientific research. MPTT belongs to the class of 1,2,4-triazole derivatives and exhibits a broad range of biological activities.

Scientific Research Applications

Crystal Structure and Molecular Interactions

The crystal structure of 4-allyl-5-pyridin-4-yl-2,4-dihydro3H-1,2,4-triazole-3-thione was synthesized and analyzed, revealing details about its antimicrobial, anticonvulsant, and antidepressant activity potentials. The study provided insights into the electronic structures and thiol–thione tautomeric equilibrium of this heterocyclic thione derivative (Yıldırım et al., 2005).

Acid-Base Properties and Solvent Effects

The acid-base behavior of triazole derivatives in ethanol/water mixtures was explored, revealing how solvent composition affects their acidity constants. This work is crucial for understanding the solubility and reactivity of such compounds in various environments (Azimi et al., 2008).

Isomerization and Thermodynamic Aspects

Isomerization processes of N-(α-aminoalkyl)-1,2,4-triazoles were studied, providing evidence for the existence of equilibrium mixtures of N-1 and N-2 isomers in solution, yet only one isomer in the solid state. This research offers valuable information on the kinetic and thermodynamic parameters of such compounds (Katritzky et al., 1990).

Synthesis and Bioactivity

A novel approach to synthesizing 1,2,4-triazolo[1,5-a]pyridine derivatives was demonstrated, showcasing a one-pot pseudo-three-component reaction. These compounds, due to their heterocyclic nature, hold significance in pharmaceutical and medicinal chemistry, potentially offering new avenues for drug development (Shokoohian et al., 2019).

properties

IUPAC Name

4-(2-methylcyclohexyl)-3-pyridin-3-yl-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4S/c1-10-5-2-3-7-12(10)18-13(16-17-14(18)19)11-6-4-8-15-9-11/h4,6,8-10,12H,2-3,5,7H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUJQPRBCIATNGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCC1N2C(=NNC2=S)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801322720
Record name 4-(2-methylcyclohexyl)-3-pyridin-3-yl-1H-1,2,4-triazole-5-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801322720
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

33.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24828640
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

4-(2-methylcyclohexyl)-3-(3-pyridinyl)-1H-1,2,4-triazole-5-thione

CAS RN

721893-55-6
Record name 4-(2-methylcyclohexyl)-3-pyridin-3-yl-1H-1,2,4-triazole-5-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801322720
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(2-methylcyclohexyl)-3-(3-pyridinyl)-1H-1,2,4-triazole-5-thione
Reactant of Route 2
4-(2-methylcyclohexyl)-3-(3-pyridinyl)-1H-1,2,4-triazole-5-thione
Reactant of Route 3
4-(2-methylcyclohexyl)-3-(3-pyridinyl)-1H-1,2,4-triazole-5-thione
Reactant of Route 4
Reactant of Route 4
4-(2-methylcyclohexyl)-3-(3-pyridinyl)-1H-1,2,4-triazole-5-thione
Reactant of Route 5
4-(2-methylcyclohexyl)-3-(3-pyridinyl)-1H-1,2,4-triazole-5-thione
Reactant of Route 6
4-(2-methylcyclohexyl)-3-(3-pyridinyl)-1H-1,2,4-triazole-5-thione

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